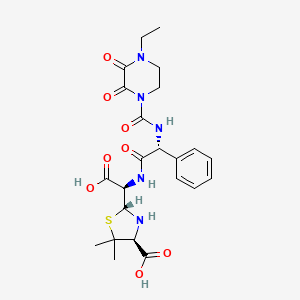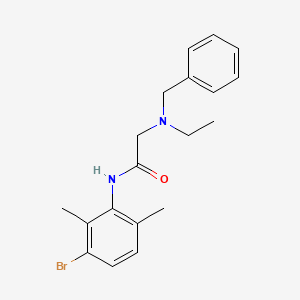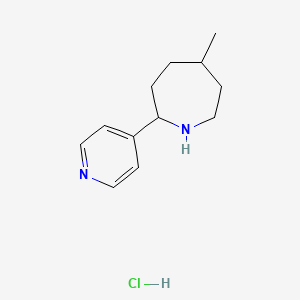
8-Benzyloxy-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyloxy-2’-deoxyadenosine is a modified nucleoside derived from adenosine. Adenosine is a nucleoside that plays a crucial role in various biological processes, including energy transfer and signal transduction. The modification involves the addition of a benzyloxy group at the 8th position of the adenine ring, which imparts unique properties to the compound. This compound has gained significant attention due to its potential therapeutic applications, particularly in antiviral and anticancer research.
Aplicaciones Científicas De Investigación
8-Benzyloxy-2’-deoxyadenosine has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other nucleoside analogs and as a building block in oligonucleotide synthesis.
Biology: Studied for its role in DNA and RNA synthesis and its effects on cellular processes.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B, and its potential as an anticancer agent.
Industry: Used in the production of modified nucleosides for therapeutic and diagnostic applications.
Mecanismo De Acción
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-2’-deoxyadenosine typically involves the protection of the hydroxyl groups of 2’-deoxyadenosine, followed by the introduction of the benzyloxy group at the 8th position. The general steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxyadenosine are protected using silyl or acyl protecting groups.
Nitration and Reduction: The adenine ring is nitrated at the 8th position, followed by reduction to form the 8-amino derivative.
Benzyloxy Group Introduction: The 8-amino group is then converted to the 8-benzyloxy group using benzyl chloride in the presence of a base.
Deprotection: The protecting groups are removed to yield 8-Benzyloxy-2’-deoxyadenosine.
Industrial Production Methods: Industrial production of 8-Benzyloxy-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 8-Benzyloxy-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Benzyl alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
8-Vinyl-deoxyadenosine: A fluorescent nucleoside analog with improved properties for studying nucleic acids.
2’-Deoxyribosyl-2-aminopurine: Another fluorescent nucleoside analog used in similar applications.
3’-Deoxyadenosine: A naturally occurring adenosine analog with established anticancer activity.
Uniqueness: 8-Benzyloxy-2’-deoxyadenosine is unique due to its benzyloxy modification, which imparts specific properties such as enhanced stability and unique reactivity. This makes it particularly useful in antiviral and anticancer research, where it can be used to disrupt viral replication and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)/t11-,12+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGWLUSIWDAMW-YNEHKIRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole](/img/structure/B584602.png)
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid](/img/structure/B584605.png)


![Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B584612.png)


